molecular formula C22H22O5 B14211208 2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane CAS No. 828940-42-7

2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane

Cat. No.: B14211208
CAS No.: 828940-42-7
M. Wt: 366.4 g/mol
InChI Key: AAWRXGIOFUADSM-UHFFFAOYSA-N
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Description

2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, featuring a benzyloxy group and three methoxy groups attached to the naphthalene ring, along with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, which is then functionalized with benzyloxy and methoxy groups. The final step involves the formation of the oxirane ring through an epoxidation reaction. The reaction conditions often include the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce diols.

Scientific Research Applications

2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane exerts its effects involves interactions with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The benzyloxy and methoxy groups may also contribute to its activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)naphthalene: Lacks the oxirane ring but has similar benzyloxy and methoxy substitutions.

    4,7,8-Trimethoxynaphthalene: Similar methoxy substitutions but lacks the benzyloxy group and oxirane ring.

    2-(Benzyloxy)-4,7,8-trimethoxynaphthalene: Similar structure but without the oxirane ring.

Uniqueness

2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane is unique due to the presence of both the oxirane ring and the specific pattern of benzyloxy and methoxy substitutions. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

828940-42-7

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

2-(4,7,8-trimethoxy-5-phenylmethoxynaphthalen-2-yl)oxirane

InChI

InChI=1S/C22H22O5/c1-23-17-10-15(20-13-27-20)9-16-21(17)18(11-19(24-2)22(16)25-3)26-12-14-7-5-4-6-8-14/h4-11,20H,12-13H2,1-3H3

InChI Key

AAWRXGIOFUADSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=CC(=C2OC)OC)OCC3=CC=CC=C3)C4CO4

Origin of Product

United States

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